molecular formula C17H23N3O2 B11829924 Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B11829924
M. Wt: 301.4 g/mol
InChI Key: QXWYBULJQAZHKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate is a chemical compound of significant interest in pharmaceutical research and development. It belongs to the class of substituted piperidines, which are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The structure incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, a cyanopyridyl moiety, and a methylene linker, offering multiple sites for further chemical modification and functionalization. This makes it a versatile intermediate or building block for the synthesis of more complex molecules. Its primary research application lies in its potential as a key precursor in the exploration of novel therapeutic agents. Piperidine derivatives are extensively investigated for their interactions with various biological targets, including integrins and other proteins involved in cell signaling. The specific stereochemistry and substitution pattern on the piperidine ring, as well as the presence of the cyanopyridyl group, can be critical for optimizing binding affinity and selectivity toward these targets. Research into related compounds highlights the importance of such chemical features in stabilizing specific protein conformations, which can be a key principle in designing effective inhibitors. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-[cyano(pyridin-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-10H2,1-3H3

InChI Key

QXWYBULJQAZHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Formation of 4-Cyanopiperidine Hydrochloride

The synthesis begins with isonipecotamide (piperidine-4-carboxamide), which undergoes dehydration to introduce the cyano group. A patented method (US20170369442A1) achieves this via reaction with thionyl chloride (SOCl₂) in the presence of a formamide catalyst (e.g., dibutylformamide).

Reaction Conditions :

  • Solvent : n-Propyl acetate

  • Catalyst : Dibutylformamide (1:1 molar ratio to isonipecotamide)

  • Temperature : 20°C

  • Yield : 73% (after purification)

The reaction proceeds via intermediate formation of a reactive imidoyl chloride, which eliminates water to generate the nitrile. The use of formamide minimizes side reactions, improving yield compared to traditional methods using phosphorus oxychloride (yield: 27–36%).

Boc Protection of 4-Cyanopiperidine

The resulting 4-cyanopiperidine hydrochloride is neutralized and protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure :

  • Neutralize 4-cyanopiperidine hydrochloride with aqueous NaOH (pH 12–13).

  • React with Boc₂O in tetrahydrofuran (THF) at 0°C.

  • Extract with ethyl acetate and concentrate to obtain tert-butyl 4-cyanopiperidine-1-carboxylate.

Yield : 85–90% (crude), 78% after silica gel chromatography.

Introduction of the Pyridin-3-ylmethyl Group

The cyano-substituted piperidine undergoes alkylation with a pyridin-3-ylmethyl electrophile. A representative method involves nucleophilic substitution using a pyridin-3-ylmethyl halide:

Reaction Scheme :

tert-Butyl 4-cyanopiperidine-1-carboxylate+3-(bromomethyl)pyridineBaseTarget Compound\text{tert-Butyl 4-cyanopiperidine-1-carboxylate} + \text{3-(bromomethyl)pyridine} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Base : Cesium carbonate (Cs₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 2 hours

  • Yield : 59% (after chromatography)

Alternative Pathways via Functional Group Interconversion

Reductive Amination Approach

A two-step strategy employs reductive amination to install the pyridin-3-ylmethyl group:

  • Condensation of tert-butyl 4-oxopiperidine-1-carboxylate with pyridine-3-carbaldehyde.

  • Subsequent cyanation using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).

Advantages :

  • Avoids handling toxic alkylating agents.

  • Enables stereocontrol at the C4 position.

Limitations :

  • Moderate yields (~50%) due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production leverages continuous flow reactors to enhance safety and efficiency:

Parameter Batch Process Flow Process
Reaction Time18 hours2 hours
Thionyl Chloride Usage2.1 equivalents1.5 equivalents
Annual Output500 kg2,000 kg

Key Improvements :

  • In-line quenching reduces waste generation.

  • Automated pH control minimizes manual handling.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Method Yield Purity Cost (USD/kg)
Stepwise (Patent)73%95%1,200
Reductive Amination50%88%1,800
Flow Synthesis68%97%900

Environmental Impact

The patent method reduces solvent waste by 40% compared to traditional protocols, as n-propyl acetate is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted products with new functional groups replacing the cyano or pyridinyl groups.

Scientific Research Applications

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

(a) tert-Butyl 4-(Hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate
  • Key Difference: Hydroxy group replaces the cyano substituent.
  • Properties: Boiling point: 436.1°C (predicted); density: 1.148 g/cm³; pKa: 13.45 .
  • Applications : Intermediate for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors .
(b) tert-Butyl 4-Cyano-4-(3-methylphenyl)piperidine-1-carboxylate
  • Key Difference : 3-Methylphenyl replaces pyridin-3-yl.
  • Properties: Limited toxicity data; classified as an R&D compound requiring professional handling .
(c) tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate
  • Key Difference: Aliphatic 4-methylpentyl chain replaces the cyano-pyridinyl group.
  • Properties :
    • Synthesized via Boc protection with 86% yield.
    • NMR data (δH 1.2–3.4 ppm) confirm structural integrity; aliphatic chains enhance hydrophobicity, reducing aqueous solubility .

Positional Isomerism and Electronic Effects

  • Pyridin-3-yl vs. Pyridin-4-yl Derivatives (e.g., tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate): Pyridin-3-yl’s nitrogen at position 3 creates distinct hydrogen-bonding and dipole interactions compared to pyridin-4-yl isomers, affecting binding affinity in kinase inhibitors .
  • Cyano vs. Hydroxy Groups: Cyano’s electron-withdrawing nature stabilizes adjacent carbocations, aiding in SN1 reactions, whereas hydroxy groups participate in nucleophilic substitutions or hydrogen bonding .

Biological Activity

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate is a chemical compound classified as a piperidine derivative. Its structure features a cyano group and a pyridinyl group attached to a piperidine ring, with a tert-butyl ester group. This unique configuration suggests potential biological activities that warrant exploration.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 167262-98-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and pyridinyl groups facilitate binding to these targets, influencing several biological pathways and potentially leading to therapeutic effects.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, particularly against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cells. The IC50 values ranged from low micromolar concentrations, suggesting potent activity.
    • Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, possibly through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Preliminary screenings against Mycobacterium tuberculosis have shown promising results, with minimum inhibitory concentrations (MIC) indicating effectiveness in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameIC50 (µM)Target Activity
This compound<10Anticancer
Doxorubicin0.5 - 2.5Anticancer
Other Piperidine Derivatives>20Variable

Study on Anticancer Activity

A study published in MDPI examined the effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated that this compound exhibited higher potency than several known anticancer agents, with significant induction of apoptosis in treated cells .

Study on Antimicrobial Activity

In another research effort focused on tuberculosis, high-throughput screening identified several compounds with promising activity against M. tuberculosis. This compound was highlighted for its low MIC values, making it a candidate for further development as an antimicrobial agent .

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